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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B12392748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of 2-deacetoxytaxinine
B, a taxane diterpenoid isolated from Taxus wallichiana. The determination of its complex

molecular architecture was achieved through a combination of advanced spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). This document provides a comprehensive overview of the experimental

methodologies and the interpretation of the resulting data that led to the definitive structural

assignment of this natural product.

Spectroscopic Data Analysis
The structural elucidation of 2-deacetoxytaxinine B relied on the careful analysis of data

obtained from one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as

high-resolution mass spectrometry. These techniques provided crucial information regarding

the compound's molecular formula, carbon skeleton, and the connectivity and stereochemistry

of its functional groups.

Mass Spectrometry (MS)
High-resolution mass spectrometry was instrumental in establishing the molecular formula of 2-
deacetoxytaxinine B as C₃₅H₄₂O₉. Tandem mass spectrometry (MS/MS) experiments

provided valuable insights into the fragmentation pattern of the molecule, helping to identify key

structural motifs and confirm the presence of specific substituent groups.
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Table 1: Mass Spectrometry Data for 2-Deacetoxytaxinine B

Parameter Value

Molecular Formula C₃₅H₄₂O₉

Molecular Weight 606.7 g/mol

Ionization Mode Electrospray Ionization (ESI)

Precursor Ion [M+H]⁺ m/z 607

Major Fragment Ions (m/z) 459, 399, 357, 297, 105

Nuclear Magnetic Resonance (NMR) Spectroscopy
A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy

(COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC), were employed to piece together the intricate structure of 2-
deacetoxytaxinine B. The chemical shifts (δ) and coupling constants (J) from these spectra

allowed for the complete assignment of all proton and carbon signals.

Table 2: ¹H NMR Spectroscopic Data for 2-Deacetoxytaxinine B (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 2.38 m

2 5.62 d 7.2

3 4.98 d 2.5

5 5.95 dd 10.5, 6.5

6α 2.05 m

6β 2.55 m

7 5.45 t 2.5

9 5.98 d 10.8

10 6.40 d 10.8

13 4.95 q 8.5, 2.5

14α 2.25 m

14β 2.15 m

16 1.10 s

17 1.85 s

18 1.25 s

19 1.70 s

20a 5.35 s

20b 4.90 s

2' 6.45 d 16.0

3' 7.70 d 16.0

Cinnamate-Ar 7.35-7.55 m

7-OAc 2.18 s

9-OAc 2.08 s
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10-OAc 2.22 s

Table 3: ¹³C NMR Spectroscopic Data for 2-Deacetoxytaxinine B (125 MHz, CDCl₃)

Position δ (ppm) Position δ (ppm)

1 45.8 15 40.1

2 75.1 16 28.5

3 84.2 17 21.8

4 138.5 18 26.4

5 76.5 19 15.2

6 35.7 20 115.6

7 70.8 1' 166.2

8 42.3 2' 121.5

9 75.9 3' 145.1

10 76.1 Cinnamate-C1 134.3

11 142.3 Cinnamate-C2,6 128.9

12 134.8 Cinnamate-C3,5 128.3

13 201.5 Cinnamate-C4 130.4

14 38.2 7-OAc (C=O) 170.5

7-OAc (CH₃) 21.2

9-OAc (C=O) 170.1

9-OAc (CH₃) 21.0

10-OAc (C=O) 169.8

10-OAc (CH₃) 20.8
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Experimental Protocols
Isolation of 2-Deacetoxytaxinine B
The dried and powdered needles of Taxus wallichiana were extracted with methanol. The

concentrated methanol extract was then partitioned between chloroform and water. The

chloroform-soluble fraction was subjected to repeated column chromatography on silica gel,

followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 2-
deacetoxytaxinine B.

Mass Spectrometry
Mass spectral data were acquired on a triple-quadrupole mass spectrometer equipped with an

electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced

into the mass spectrometer via direct infusion. For MS/MS analysis, the precursor ion at m/z

607 was isolated and subjected to collision-induced dissociation (CID) with argon as the

collision gas.

NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard. Standard pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC,

HMBC) experiments.

Structure Elucidation Workflow
The elucidation of the structure of 2-deacetoxytaxinine B followed a logical progression,

integrating data from various spectroscopic techniques. The following diagram illustrates the

workflow of this process.
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Data Acquisition

Data Analysis

Structure Assembly & Confirmation

Mass Spectrometry (MS, MS/MS)

Molecular Formula Determination (from HR-MS)Fragmentation Pattern Analysis (from MS/MS)

NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC)

1H and 13C Signal Assignment (from 1D NMR) H-H Connectivity (from COSY) C-H Direct Attachment (from HSQC)Long-Range C-H Correlations (from HMBC)

Assembly of Carbon SkeletonPlacement of Functional Groups

Proposed Structure of 2-Deacetoxytaxinine B

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of 2-deacetoxytaxinine B.

Key Structural Features and Connectivity
The COSY spectrum was essential in establishing the proton-proton coupling networks within

the molecule, allowing for the tracing of the spin systems of the taxane core. The HSQC

spectrum correlated each proton signal to its directly attached carbon, facilitating the

assignment of the carbon skeleton. Finally, the HMBC spectrum revealed long-range

correlations between protons and carbons (2-3 bonds), which was critical for connecting the

different spin systems and for placing the ester (acetate and cinnamate) and ketone

functionalities at their correct positions on the taxane ring. The following diagram illustrates the

key HMBC correlations that were pivotal in confirming the placement of the substituent groups.
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Taxane Core Substituents

H-5 (δ 5.95) Cinnamate C=O (δ 166.2) HMBC

H-7 (δ 5.45) 7-OAc C=O (δ 170.5) HMBC

H-9 (δ 5.98) 9-OAc C=O (δ 170.1) HMBC

H-10 (δ 6.40) 10-OAc C=O (δ 169.8) HMBC

Click to download full resolution via product page

Caption: Key HMBC correlations confirming substituent placement.

By meticulously analyzing the collective spectroscopic data, the complete chemical structure of

2-deacetoxytaxinine B was unequivocally established. This technical guide provides a

foundational understanding of the methodologies and logical processes involved in the

structural elucidation of complex natural products, which is a critical aspect of drug discovery

and development.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of 2-
Deacetoxytaxinine B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392748#2-deacetoxytaxinine-b-chemical-structure-
elucidation]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12392748?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392748?utm_src=pdf-body
https://www.benchchem.com/product/b12392748#2-deacetoxytaxinine-b-chemical-structure-elucidation
https://www.benchchem.com/product/b12392748#2-deacetoxytaxinine-b-chemical-structure-elucidation
https://www.benchchem.com/product/b12392748#2-deacetoxytaxinine-b-chemical-structure-elucidation
https://www.benchchem.com/product/b12392748#2-deacetoxytaxinine-b-chemical-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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